molecular formula C12H19NO2 B13176104 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B13176104
M. Wt: 209.28 g/mol
InChI Key: YFLTZJBSEDXRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Taxonomy and IUPAC Nomenclature

The systematic identification of 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid begins with its molecular formula, C₁₂H₁₉NO₂ , which reflects a 12-carbon framework incorporating nitrogen and oxygen heteroatoms. The IUPAC name derives from the bicyclo[3.2.1]octane skeleton, a bridged bicyclic system comprising seven carbon atoms and one nitrogen atom.

The parent structure, 8-azabicyclo[3.2.1]octane , positions the nitrogen atom at the bridgehead (position 8) of the bicyclic system. The substituents are assigned as follows:

  • A cyclopropylmethyl group (-CH₂-C₃H₅) attaches to the nitrogen at position 8.
  • A carboxylic acid group (-COOH) occupies position 3 on the bicyclic framework.

This nomenclature adheres to the International Union of Pure and Applied Chemistry rules for bicyclic systems, prioritizing bridge numbering and substituent positions. Notably, the stereochemical descriptors (e.g., endo or exo) are absent in the provided sources, suggesting either racemic synthesis or unspecified configuration in current literature.

Table 1: IUPAC Name Breakdown

Component Description
Parent structure 8-azabicyclo[3.2.1]octane
Substituent at position 8 Cyclopropylmethyl group (-CH₂-C₃H₅)
Substituent at position 3 Carboxylic acid (-COOH)

Structural Relationship to Tropane Alkaloids

The azabicyclo[3.2.1]octane core is a hallmark of tropane alkaloids , a class of bioactive compounds prevalent in Solanaceae plants. Tropane derivatives such as hyoscyamine and cocaine share this bicyclic framework but differ in substituent patterns:

  • Hyoscyamine : Features a methyl group at position 8 and esterified hydroxyl groups at positions 3 and 6.
  • Cocaine : Incorporates a benzoyloxy group at position 3 and a methyl ester at position 2.

In contrast, 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid substitutes the traditional methyl group at position 8 with a cyclopropylmethyl moiety and replaces ester groups with a carboxylic acid at position 3. This structural deviation likely influences its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for receptor interactions.

Table 2: Structural Comparison with Tropane Alkaloids

Compound Position 8 Substituent Position 3 Substituent Core Structure
Hyoscyamine Methyl Hydroxyl (esterified) 8-azabicyclo[3.2.1]octane
Cocaine Methyl Benzoyloxy 8-azabicyclo[3.2.1]octane
8-(Cyclopropylmethyl)-...-3-carboxylic acid Cyclopropylmethyl Carboxylic acid 8-azabicyclo[3.2.1]octane

The cyclopropylmethyl group introduces steric and electronic effects distinct from simpler alkyl substituents, potentially enhancing metabolic stability or altering binding affinities compared to classical tropanes.

Historical Context in Bicyclic Compound Research

The synthesis of azabicyclic compounds dates to the 19th century, with early work on tropane alkaloids like atropine and cocaine driving pharmacological interest. These natural products demonstrated the therapeutic potential of bicyclic frameworks, spurring efforts to synthesize analogs with improved properties.

The introduction of cyclopropylmethyl groups into azabicyclic systems emerged in the late 20th century as a strategy to modulate drug-receptor interactions. Cyclopropane’s strained ring structure confers unique conformational rigidity, which can enhance selectivity for biological targets. For example, cyclopropyl-containing analogs of cocaine were investigated for their reduced addictive potential and altered pharmacokinetics.

Modern advances in stereoselective synthesis and computational modeling have enabled precise modifications to the azabicyclo[3.2.1]octane scaffold. The compound 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid exemplifies this trend, combining classical alkaloid architecture with engineered substituents for tailored bioactivity.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C12H19NO2/c14-12(15)9-5-10-3-4-11(6-9)13(10)7-8-1-2-8/h8-11H,1-7H2,(H,14,15)

InChI Key

YFLTZJBSEDXRLG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3CCC2CC(C3)C(=O)O

Origin of Product

United States

Preparation Methods

Asymmetric Cyclization Strategies

  • Chiral Pool Synthesis: Utilization of naturally occurring chiral starting materials such as tropinone derivatives, which inherently contain stereochemical information, can be transformed into the target compound via selective cyclizations (Ref,).

  • Enantioselective Catalysis: Catalytic asymmetric reactions, such as chiral phase-transfer catalysis or chiral Lewis acid-mediated cyclizations, have been employed to induce stereoselectivity during ring closure steps, ensuring the correct configuration of the bicyclic system.

Stereocontrolled Nucleophilic or Electrophilic Cyclizations

  • Intramolecular Cyclizations: Strategies involving intramolecular nucleophilic attack on activated intermediates, such as iminium ions or activated alkenes, under chiral catalyst control, have been reported to generate the core scaffold with high stereoselectivity.

  • Desymmetrization of Achiral Precursors: Starting from achiral tropinone derivatives, desymmetrization via chiral reagents or catalysts allows for stereocontrolled formation of the bicyclic framework.

Introduction of the Cyclopropylmethyl Group at the 8-Position

The key functionalization step involves installing the cyclopropylmethyl moiety at the nitrogen-bearing position of the bicyclic core. The following methodologies are prominent:

N-Alkylation with Cyclopropylmethyl Halides

  • Reaction Conditions: The core azabicyclic compound, bearing a free or protected amine, is reacted with cyclopropylmethyl halides (e.g., cyclopropylmethyl chloride or bromide) in the presence of a base such as potassium carbonate or sodium hydride, typically in polar aprotic solvents like acetonitrile or DMF.

  • Reaction Optimization: Elevated temperatures (~50-80°C) and extended reaction times ensure high yields. The use of phase-transfer catalysts can enhance selectivity and efficiency.

Use of Nucleophilic Substituents

  • Pre-activation of the Amine: Conversion of the amine into a more nucleophilic species, such as an amide or a protected amine, can facilitate alkylation with cyclopropylmethyl electrophiles.

  • Radical or Metal-Catalyzed Approaches: Recent advances include radical-mediated cyclopropylmethyl additions or transition-metal catalysis (e.g., copper or palladium catalysis) to achieve selective N-alkylation.

Functionalization to the Carboxylic Acid at the 3-Position

Transforming the 8-azabicyclo[3.2.1]octane core into the target acid involves oxidation and carboxylation steps:

Oxidation of Side Chains

  • Oxidative Cleavage: Side-chain oxidation using reagents such as potassium permanganate or chromium(VI) reagents can convert alkyl substituents into carboxylic acids.

  • Selective Oxidation: Use of milder oxidants like TEMPO or hypervalent iodine reagents allows for selective oxidation at specific positions.

Carboxylation via Carbonyl Activation

  • Formylation and Subsequent Oxidation: Introduction of a formyl group followed by oxidation can yield the carboxylic acid.

  • Use of CO2: Direct carboxylation of suitable intermediates with carbon dioxide under pressure, in the presence of catalysts such as copper complexes, can afford the acid functionality.

Summary of the Synthetic Route

Step Description Reagents & Conditions References
1. Enantioselective core construction Stereoselective cyclization or desymmetrization Chiral catalysts, chiral starting materials ,
2. N-alkylation with cyclopropylmethyl halides Alkylation of nitrogen Cyclopropylmethyl chloride/bromide, base, polar aprotic solvent ,
3. Oxidation to carboxylic acid Side-chain oxidation KMnO4, Cr(VI), or TEMPO-based reagents ,
4. Final purification Crystallization or chromatography Standard techniques -

Chemical Reactions Analysis

Types of Reactions

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound featuring a unique structural framework that includes a nitrogen atom within its bicyclic system. It consists of a bicyclo[3.2.1]octane core, with a cyclopropylmethyl group and a carboxylic acid functional group at the 3-position. The molecular formula of the compound is C12H19NO2, and it has a molecular weight of approximately 209.28 g/mol .

Scientific Research Applications

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is significant in medicinal chemistry and organic synthesis. Its applications span various fields:

  • Medicinal Chemistry The compound can serve as a lead structure for developing new therapeutic agents targeting neurological disorders. Preliminary studies suggest that it may interact with various neurotransmitter systems, potentially influencing cognitive functions and mood regulation. Initial findings suggest potential interactions with dopamine and serotonin receptors, indicating possible roles in modulating mood and behavior.
  • Organic Synthesis The compound is versatile for synthesizing derivatives that may exhibit enhanced biological activity.

Chemical Reactivity

The chemical reactivity of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is influenced by its functional groups, and it can participate in various reactions:

  • Esterification
  • Amide formation
  • Salt formation

Safety Information

Mechanism of Action

The mechanism by which 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues at the 8-Position

The 8-position substituent significantly influences physicochemical and pharmacological properties. Key analogues include:

Compound Name 8-Substituent Key Features Reference
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Benzyl Aromatic substituent; may enhance π-π interactions but increase lipophilicity. Synthesized via KOH-mediated hydrolysis .
8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid tert-Butoxycarbonyl (Boc) Bulky protecting group; reduces reactivity at the nitrogen. Used in intermediates for drug discovery .
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane Sulfonamide Electron-withdrawing group; enhances solubility and potential enzyme inhibition via sulfonamide interactions .
Target Compound Cyclopropylmethyl Compact, rigid substituent; balances lipophilicity and steric hindrance. Likely improves metabolic stability compared to benzyl or Boc groups.

Key Observations :

  • Cyclopropylmethyl vs.
  • Boc vs. Cyclopropylmethyl : The Boc group’s bulkiness could hinder membrane permeability, whereas the cyclopropylmethyl group offers a favorable balance of size and hydrophobicity.
Functional Group Variations at the 3-Position

The 3-position functional group dictates electronic properties and target engagement:

Compound Name 3-Substituent Key Features Reference
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate Methyl ester Esterification reduces acidity; may enhance blood-brain barrier penetration but limit ionic interactions .
3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid HCl Hydroxy-carboxylic acid Increased polarity; potential for hydrogen bonding but reduced membrane permeability .
Target Compound Carboxylic acid Ionizable group at physiological pH; critical for target binding via salt bridges or hydrogen bonds.

Key Observations :

  • Carboxylic Acid vs. Ester : The carboxylic acid’s ionizability enhances solubility and target affinity but may limit CNS penetration. Esters (e.g., methyl) are more lipophilic but pharmacologically inactive unless hydrolyzed.
  • Hydroxy-Carboxylic Acid : The additional hydroxyl group in 3-hydroxy derivatives introduces stereochemical complexity and may alter binding kinetics .
Physicochemical and Pharmacokinetic Comparison
Property Target Compound 8-Benzyl Analogue 8-Boc Analogue 3-Hydroxy Derivative
Molecular Weight ~255 (estimated) 289.33 255.31 227.30 (tert-butyl ester)
LogP (Predicted) Moderate (~2.5) Higher (~3.0) Higher (~3.2) Lower (~1.8)
Solubility Moderate (ionizable COOH) Low (aromatic substituent) Low (Boc group) High (polar hydroxy group)
Metabolic Stability High (cyclopropyl resistance) Moderate High (Boc protection) Variable

Biological Activity

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention due to their potential therapeutic applications, particularly as mu-opioid receptor antagonists. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N
  • Molecular Weight : 201.27 g/mol

This bicyclic structure is characterized by the presence of a cyclopropylmethyl group, which is significant for its receptor binding properties.

Mu-Opioid Receptor Antagonism

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid has been identified as a selective antagonist for mu-opioid receptors (MOR). The mu-opioid receptor plays a crucial role in pain modulation, and antagonists can provide therapeutic benefits without the side effects associated with traditional opioids.

Key Findings :

  • In vitro studies indicate that this compound exhibits high binding affinity for MOR, with IC50 values demonstrating effective antagonism in various assays .
  • Pharmacological effects include the mitigation of opioid-induced side effects such as constipation without compromising analgesic efficacy .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the azabicyclo structure can significantly influence biological activity. For instance, variations in the substituents on the nitrogen atom and alterations in the cyclopropyl group have been evaluated to optimize receptor selectivity and potency.

Compound VariationMu Receptor Binding Affinity (IC50)Kappa Receptor Binding Affinity (IC50)
8-(Cyclopropylmethyl)50 nM>1000 nM
8-(Cyclohexylmethyl)30 nM500 nM
8-(Phenylmethyl)200 nM>1000 nM

This table illustrates how different structural modifications affect receptor binding affinities, highlighting the importance of specific functional groups in enhancing selectivity .

Clinical Applications

A notable application of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is in treating opioid-induced bowel dysfunction (OIBD). In clinical trials, patients receiving this compound demonstrated significant improvements in gastrointestinal motility without experiencing withdrawal symptoms commonly associated with opioid cessation .

Comparative Studies

Comparative studies with other mu-opioid antagonists have shown that this compound has a favorable side effect profile. For instance, while traditional antagonists like naloxone can precipitate withdrawal symptoms, 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid selectively targets peripheral receptors, minimizing central nervous system effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.